molecular formula C8H10N4S B12513067 3-Methanehydrazonoyl-1-phenylthiourea

3-Methanehydrazonoyl-1-phenylthiourea

Katalognummer: B12513067
Molekulargewicht: 194.26 g/mol
InChI-Schlüssel: SWPBGGLWFRFGGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methanehydrazonoyl-1-phenylthiourea is an organic compound that belongs to the class of thiourea derivatives Thiourea derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methanehydrazonoyl-1-phenylthiourea typically involves the reaction of phenyl isothiocyanate with hydrazine derivatives. One common method is the reaction of phenyl isothiocyanate with hydrazine hydrate under reflux conditions. The reaction is carried out in an appropriate solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methanehydrazonoyl-1-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-Methanehydrazonoyl-1-phenylthiourea has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Methanehydrazonoyl-1-phenylthiourea involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-Furoyl)-3-phenylthiourea
  • 1-(2-Furoyl)-3-o-fluorophenylthiourea
  • 1,3,4-Thiadiazole derivatives

Uniqueness

3-Methanehydrazonoyl-1-phenylthiourea is unique due to its specific hydrazonoyl group, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits a different spectrum of biological activities and reactivity patterns, making it a valuable compound for various scientific research applications .

Eigenschaften

Molekularformel

C8H10N4S

Molekulargewicht

194.26 g/mol

IUPAC-Name

1-(hydrazinylmethylidene)-3-phenylthiourea

InChI

InChI=1S/C8H10N4S/c9-11-6-10-8(13)12-7-4-2-1-3-5-7/h1-6H,9H2,(H2,10,11,12,13)

InChI-Schlüssel

SWPBGGLWFRFGGO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)N=CNN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.